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Compound Name: CCF642

Cat. No.: B15606540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, mechanism of action,

and initial characterization of CCF642, a novel and potent inhibitor of Protein Disulfide

Isomerases (PDI) with significant anti-cancer activity, particularly in the context of multiple

myeloma.

Introduction
Multiple myeloma, a malignancy of plasma cells, is characterized by the high-level secretion of

disulfide bond-rich proteins, primarily immunoglobulins. This places a significant burden on the

endoplasmic reticulum (ER) and its protein folding machinery. A key component of this

machinery is the Protein Disulfide Isomerase (PDI) family of enzymes, which are responsible

for the correct formation of disulfide bonds in nascent polypeptides. The dependence of

multiple myeloma cells on PDI presents a therapeutic vulnerability. CCF642 was identified

through a mechanistically unbiased screening approach as a potent inhibitor of PDI that

induces acute ER stress and apoptosis in multiple myeloma cells.[1][2][3] This document

details the initial findings on CCF642, its efficacy, and its mode of action.

Discovery of CCF642
CCF642 was identified from a screen of a 30,355 small-molecule library.[1][2][4] The screening

process was designed to model several key barriers to clinical success, including liver

metabolism, diffusion requirements, transient drug exposure, the tumor-supporting niche, and
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bone marrow toxicity.[1][2] This multi-layered cytotoxicity assay identified CCF642 as a bone

marrow-sparing compound with potent anti-myeloma activity.[1][2][4]

Initial Screening Workflow
The initial screening process was a multi-step workflow designed to identify compounds with

promising therapeutic potential against multiple myeloma while minimizing off-target toxicity.
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Caption: Workflow for the discovery of CCF642.

In Vitro Activity and Potency
CCF642 demonstrated potent and broad anti-multiple myeloma activity across a panel of cell

lines. It also exhibited significantly greater PDI inhibition compared to previously established

inhibitors.

Cytotoxicity in Multiple Myeloma Cell Lines
CCF642 exhibited a submicromolar IC50 in all 10 multiple myeloma cell lines tested, indicating

broad efficacy.[1][2][4][5]
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Cell Line IC50 (µM)

MM1.S Submicromolar

MM1.R Submicromolar

KMS-12-PE Submicromolar

KMS-12-BM Submicromolar

NCI-H929 Submicromolar

U266 Submicromolar

RPMI 8226 Submicromolar

JJN-3 Submicromolar

HRMM.09-luc Submicromolar

5TGM1-luc Submicromolar

PDI Inhibition
CCF642 is a potent inhibitor of PDI reductase activity, with an IC50 of 2.9 µM.[5] In vitro assays

demonstrated that CCF642 is approximately 100-fold more potent than the established PDI

inhibitors PACMA 31 and LOC14.[1][2][4]

Compound PDI Inhibition Potency

CCF642
~100x more potent than PACMA 31 and

LOC14[1][2][4]

PACMA 31 Baseline

LOC14 Baseline

Mechanism of Action
The anti-myeloma activity of CCF642 is attributed to its inhibition of PDI, leading to acute ER

stress and subsequent apoptosis.[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15606540?utm_src=pdf-body
https://www.medchemexpress.com/CCF642.html
https://www.benchchem.com/product/b15606540?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/76/11/3340/609061/Novel-Protein-Disulfide-Isomerase-Inhibitor-with
https://aacrjournals.org/cancerres/article-pdf/doi/10.1158/0008-5472.CAN-15-3099/2826311/0008-5472_can-15-3099v1.pdf
https://aacrjournals.org/cancerres/article-pdf/doi/10.1158/0008-5472.CAN-15-3099/2913098/0008-5472_can-15-3099v2.pdf
https://aacrjournals.org/cancerres/article/76/11/3340/609061/Novel-Protein-Disulfide-Isomerase-Inhibitor-with
https://aacrjournals.org/cancerres/article-pdf/doi/10.1158/0008-5472.CAN-15-3099/2826311/0008-5472_can-15-3099v1.pdf
https://aacrjournals.org/cancerres/article-pdf/doi/10.1158/0008-5472.CAN-15-3099/2913098/0008-5472_can-15-3099v2.pdf
https://www.benchchem.com/product/b15606540?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/76/11/3340/609061/Novel-Protein-Disulfide-Isomerase-Inhibitor-with
https://www.medchemexpress.com/CCF642.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Identification
An active biotinylated analog of CCF642 (B-CCF642) was used to identify its binding partners

in multiple myeloma cells. This approach confirmed that CCF642 binds to the PDI isoenzymes

A1, A3, and A4.[1][2][4] Computational modeling suggests a novel covalent binding mode in the

active-site CGHCK motifs of these enzymes.[1][4]

Induction of ER Stress and Apoptosis
Inhibition of PDI by CCF642 leads to the accumulation of misfolded proteins in the ER,

triggering the Unfolded Protein Response (UPR). This is characterized by:

PERK and IRE1-α Activation: Treatment of multiple myeloma cells with CCF642 (3 µM) leads

to the dimerization of PERK (via phosphorylation) and oligomerization of IRE1-α within 30

minutes.[1][5]

XBP1 Splicing: Activated IRE1-α mediates the unconventional splicing of XBP1 mRNA.

Spliced XBP1 (XBP-1s) was detected within 2 hours of CCF642 treatment.[1]

Calcium Release: The acute ER stress caused by CCF642 induces the release of calcium

from the ER into the cytoplasm, a key event in initiating apoptosis.[1][5]

Apoptosis Induction: The culmination of these events is the induction of apoptosis, as

evidenced by the cleavage of caspase-3 and PARP.[1] Pre-treatment with the intracellular

calcium chelator BAPTA AM delayed this cleavage, confirming the role of calcium release in

apoptosis.[1]
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Caption: Signaling pathway of CCF642-induced apoptosis.

In Vivo Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15606540?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The anti-myeloma activity of CCF642 was evaluated in a syngeneic mouse model.

Animal Model and Treatment
Model: C57BL/KaLwRij mice were engrafted with 5TGM1-luc myeloma cells.[1]

Treatment: CCF642 was administered at 10 mg/kg via intraperitoneal injection, three times a

week.[5]

Comparison: The efficacy of CCF642 was compared to the first-line multiple myeloma

therapeutic, bortezomib.[1]

Results
CCF642 displayed potent in vivo efficacy, significantly prolonging the lifespan of the mice and

suppressing tumor growth to a degree comparable to bortezomib.[1][5]

Experimental Protocols
Cell Lines and Culture
Multiple myeloma cell lines (RPMI 8226, NCI-H929, MM1.S, MM1.R, U266, etc.) were used.[1]

[4] Specific culture conditions were not detailed in the provided search results.

PDI Activity Assay
PDI reductase activity was measured using di-eosin-diglutathione (di-E-GSSG) as a pseudo-

substrate.[1][4] The reduction of di-E-GSSG by PDI was monitored by an increase in

fluorescence.[6]

Western Blot Analysis
MM1.S cells were treated with 3 µM CCF642 for various time points (0.5 to 6 hours).[5]

Standard western blotting techniques were used to detect the phosphorylation of PERK,

oligomerization of IRE1-α, and cleavage of caspase-3 and PARP.[1][7]

Biotinylated CCF642 Pulldown Assay
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An active biotinylated analog of CCF642 (B-CCF642) was used to identify its binding targets.[1]

[7] MM1.S cells were treated with B-CCF642, and the cell lysate was probed with streptavidin

to identify biotinylated proteins.[7]

Animal Studies
C57BL/KaLwRij mice (6-8 weeks old) were injected with 5TGM1-luc cells via the tail vein.[1]

CCF642 was formulated with albumin and administered intraperitoneally.[1] Tumor growth was

monitored by live imaging using Xenogen IVIS after the injection of luciferin.[1]

Conclusion
CCF642 is a novel, potent, and bone marrow-sparing PDI inhibitor with significant in vitro and

in vivo activity against multiple myeloma.[1] Its unique mechanism of inducing acute ER stress

and apoptosis through PDI inhibition makes it a promising candidate for further preclinical and

clinical development.[1][2] The efficacy of CCF642 is comparable to the established therapeutic

bortezomib, and it may be effective in the context of bortezomib resistance.[1] Further

optimization of CCF642 has led to the development of analogs like CCF642-34 with improved

properties.[6][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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